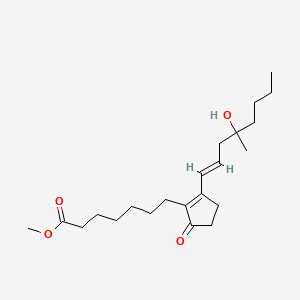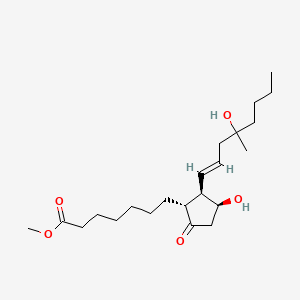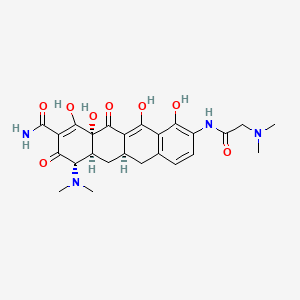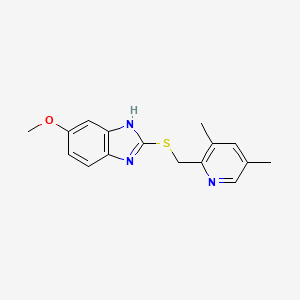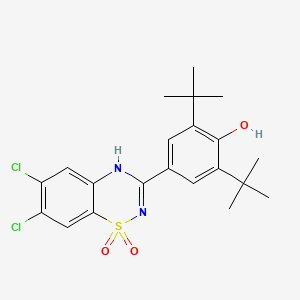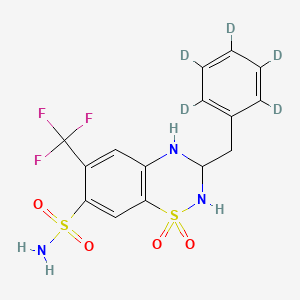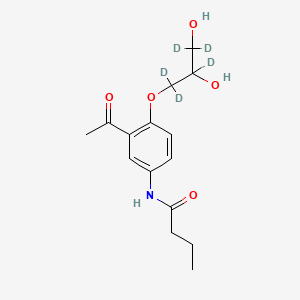
Pseudoephedroxane-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pseudoephedroxane-d3, also known as (4S,5S)-3,4-Dimethyl-5-phenyl-2-oxazolidinone-d3, is a deuterium-labeled compound. It is a pseudoephedrine analog that exhibits inhibitory actions within the central nervous system. The molecular formula of this compound is C11H10D3NO2, and it has a molecular weight of 194.24 .
Méthodes De Préparation
The preparation of Pseudoephedroxane-d3 involves several synthetic routes and reaction conditions. One common method involves the use of alpha-bromophenyl ethyl ketone as a raw material. The process includes steps such as methylamination, resolution, reduction, acylation, acidolysis, and hydrolysis . These steps are carried out under mild reaction conditions, making the process efficient and cost-effective.
Analyse Des Réactions Chimiques
Pseudoephedroxane-d3 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Pseudoephedroxane-d3 has a wide range of scientific research applications, including:
Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: It is used in metabolic research to study metabolic pathways in vivo.
Medicine: It is used for imaging, diagnosis, and newborn screening.
Mécanisme D'action
Pseudoephedroxane-d3 exerts its effects by acting as an agonist of alpha adrenergic receptors and, to a lesser extent, beta adrenergic receptors. This agonism produces vasoconstriction, which is used as a decongestant and as a treatment for priapism .
Comparaison Avec Des Composés Similaires
Pseudoephedroxane-d3 is similar to other pseudoephedrine analogs, such as:
Pseudoephedrine: A common decongestant used to treat nasal and sinus congestion.
Ephedrine: A stimulant and decongestant used to prevent low blood pressure during spinal anesthesia.
Methylephedrine: A bronchodilator used to treat asthma and other respiratory conditions.
What sets this compound apart is its deuterium labeling, which makes it particularly useful in metabolic research and as a chemical reference .
Propriétés
Numéro CAS |
1329610-93-6 |
|---|---|
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
194.248 |
Nom IUPAC |
(4S,5S)-4-methyl-5-phenyl-3-(trideuteriomethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-8-10(14-11(13)12(8)2)9-6-4-3-5-7-9/h3-8,10H,1-2H3/t8-,10+/m0/s1/i2D3 |
Clé InChI |
MNYARIILPGRTQL-HJRSCEKWSA-N |
SMILES |
CC1C(OC(=O)N1C)C2=CC=CC=C2 |
Synonymes |
(4S,5S)-3,4-Dimethyl-5-phenyl-2-oxazolidinone-d3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[2-benzyl-3-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanylpropanoyl]amino]acetic acid](/img/structure/B589284.png)

